molecular formula C18H11ClFN3OS B2899726 3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1112327-31-7

3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2899726
CAS No.: 1112327-31-7
M. Wt: 371.81
InChI Key: XAWLNIHHGZDKGT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by the introduction of the fluorophenyl group. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. This reaction is favored due to its mild reaction conditions and high functional group tolerance .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole include other phenylpyridines and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-12(8-13)18-22-16(24-23-18)9-17-21-15(10-25-17)11-4-6-14(20)7-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWLNIHHGZDKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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